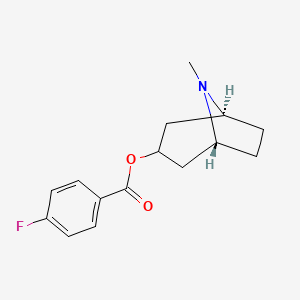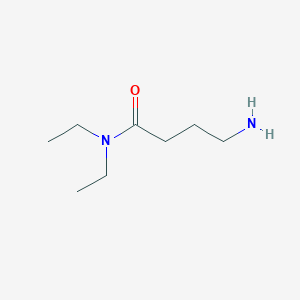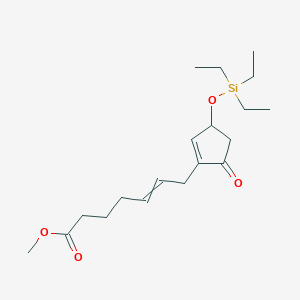
4-Fluorotropacocaine
Descripción general
Descripción
4-Fluorotropacocaine is a synthetic analogue of cocaine, characterized by the substitution of a fluorine atom at the para position of the benzoyloxy group attached to the tropane ring. This modification is thought to affect its pharmacological profile, although it is primarily of interest for its unique chemical and physical properties. Notably, this compound was first reported by Finnish authorities in 2008 and has since been a subject of analytical and synthetic interest, particularly for its potential use as a reference standard in forensic and analytical applications (Kavanagh et al., 2012).
Synthesis Analysis
The synthesis of this compound involves the introduction of a 4-fluorobenzoyloxy group to the tropane skeleton. Kavanagh et al. (2012) synthesized and characterized 3β-(4-Fluorobenzoyloxy)tropane, also known as fluorotropacocaine, and its 3α isomer. The synthesis provided insights into the structural nuances of fluorotropacocaine, revealing that the two isomers are separable by gas chromatography (GC) but exhibit almost identical electron-impact (EI) mass spectra. ¹⁹F NMR spectroscopy was pivotal in distinguishing the two isomers, underscoring the utility of fluorine's unique nuclear properties in molecular characterization (Kavanagh et al., 2012).
Aplicaciones Científicas De Investigación
Psychoactive Properties and Health Risks :
- "Whack", a psychoactive substance containing 4-Fluorotropacocaine, can induce acute psychotic states requiring inpatient treatment with a good response to atypical antipsychotic agents (El-Higaya, Ahmed, & Hallahan, 2011).
- Fatalities, cerebral hemorrhage, and severe cardiovascular toxicity have been reported after exposure to 4-Fluoroamphetamine, a related compound, underscoring the potential risks associated with these substances (Hondebrink et al., 2017).
Synthesis and Characterization :
- The synthesis and characterization of 3β-(4-Fluorobenzoyloxy)tropane (fluorotropacocaine) have been explored, with findings highlighting its cocaine-like properties and the development of reference standards (Kavanagh et al., 2012).
Applications in Drug Metabolism Studies :
- Techniques like ^19F NMR spectroscopy have been used to monitor the metabolism of fluorinated compounds, such as 5-fluorouracil, in living subjects (Stevens et al., 1984).
- Fluorinated compounds, including 4-fluoro derivatives, are used in positron emission tomography (PET) for assessing conditions like myocardial mitochondrial membrane potential (Gurm et al., 2012).
Toxicological Studies :
- Subchronic oral toxicology of related fluorinated compounds, such as 4-Fluoro-3-nitroaniline, has been investigated, revealing alterations in the hematopoietic system and other organs (Barbee, Goldenthal, Rajasekaran, & Spicer, 1984).
Mecanismo De Acción
Target of Action
4-Fluorotropacocaine, a synthetic analogue of cocaine, primarily targets the dopamine and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as an inhibitor of dopamine reuptake , similar to cocaine, but it is a much stronger serotonin reuptake inhibitor than cocaine . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced and prolonged signaling.
Biochemical Pathways
The enhanced dopaminergic and serotonergic signaling induced by this compound can affect various biochemical pathways. It is likely that the pathways affected are similar to those impacted by cocaine and other tropane derivative drugs .
Result of Action
The inhibition of dopamine and serotonin reuptake by this compound leads to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced and prolonged neuronal signaling, which can lead to various physiological and psychological effects .
Propiedades
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDFSLSXLYAAPF-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306291 | |
| Record name | Pseudotropine 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172883-97-5, 1392492-03-3 | |
| Record name | Pseudotropine 4-fluorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172883975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropine 4-fluorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392492033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudotropine 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOTROPINE 4-FLUOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP3G94388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROPINE 4-FLUOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4MZZ9YA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary concerns surrounding 4-Fluorotropacocaine as outlined in the research?
A1: The available research highlights several key concerns surrounding this compound:
- Limited Research: A significant challenge in understanding this compound is the lack of primary literature on its chemical identity, pharmacology, and toxicology. [] This lack of data makes it difficult to accurately assess its potential harms and develop appropriate harm reduction strategies.
- Severe Psychiatric Effects: Case reports suggest that this compound, often found in the "legal high" product "Whack," can induce acute psychotic states characterized by affective, anxiety, and psychotic symptoms. [] These cases often require inpatient treatment with atypical antipsychotic agents.
- Novel Psychoactive Substance: this compound falls under the category of "legal highs" or novel psychoactive substances (NPS). These substances are often marketed as "legal" alternatives to controlled drugs, posing challenges for legislation and control efforts. []
Q2: Why is there such a lack of research on this compound and similar substances?
A2: Several factors contribute to the limited research on this compound and other NPS:
- Rapid Emergence: NPS, including this compound, often emerge quickly on the market, outpacing the ability of researchers to conduct thorough investigations. []
- Chemical Complexity: The constantly evolving nature of NPS, with frequent modifications to chemical structures, poses significant challenges for identification and analysis. []
- Legal Loopholes: The marketing of these substances as "legal highs" often exploits legal loopholes, making it difficult to regulate their sale and distribution, hindering research efforts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)



